4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
Overview
Description
Synthesis Analysis
DCM is synthesized through a novel route that involves the use of ethyl phenylacrylate as an intermediate, leading to the formation of triketone, and ultimately DCM with high purity (Bie Guo-jun, 2007). This synthesis process is crucial for producing DCM with the desired optical properties for applications in organic electroluminescent devices.
Molecular Structure Analysis
The molecular structure of DCM contributes significantly to its optical properties. Studies involving electro-optical absorption spectroscopy and semiempirical calculations support the hypothesis that DCM possesses two excited electronic states close to each other in energy. These states contribute additively to the molecule's hyperpolarizability, which is a key factor in its nonlinear optical properties (C. R. Moylan et al., 1996).
Chemical Reactions and Properties
DCM undergoes photoisomerization, a photochemical process that alters the molecule's configuration and affects its photophysical behavior. This process involves the transition between different isomers of DCM under the influence of light, contributing to its utility in photoswitchable fluorescence applications (Yangliu Zhou et al., 2022).
Physical Properties Analysis
The photophysical properties of DCM, such as high molar absorption coefficients, tunable electronic absorption and fluorescence emission energies, and high fluorescence quantum yields, are fundamental to its applications in solid-state lasers, OLEDs, and bioimaging. These properties are extensively studied through steady-state and time-resolved absorption and fluorescence studies (R. K. Kanaparthi et al., 2020).
Chemical Properties Analysis
The aggregation and permeation behaviors of DCM molecules in various matrices are crucial for understanding its stability and performance in organic light-emitting devices. Studies have shown that DCM can undergo aggregation and permeation at room temperature, affecting the device's durability and efficiency (G. Zhong et al., 2002).
Scientific Research Applications
Nonlinear Optical Chromophores : This compound is a derivative of DCM laser dye and exhibits significant nonlinear optical properties. It has been found to have larger hyperpolarizabilities and high decomposition temperatures, making it a suitable candidate for use in electro-optical applications (Moylan et al., 1996).
Organic Electroluminescent Devices : A novel route for synthesizing this compound as a red emitter for organic electroluminescent devices has been developed. Its synthesis involves the use of ethyl phenylacrylate intermediate, which is transformed into triketone and then to the compound with high purity (Bie Guo-jun, 2007).
Solvation Dynamics in Polar Liquids : The solvation dynamics of this compound in various polar solvents have been studied using fluorescent up-conversion techniques. The study provides insights into the behavior of the compound in different solvent environments (Meulen et al., 1996).
Photoinduced Intramolecular Charge Transfer and Isomerization : The photoexcitation of this compound induces intramolecular charge transfer and affects the absorption and fluorescence spectra. This is significant for understanding its behavior in various solvents and its potential applications in photochemical processes (Meyer et al., 1990).
Tuning Emission Color in OLEDs : Research on protonation of this compound and related structures aids in understanding the tuning of emitted color in organic light-emitting diodes (OLEDs). Theoretical investigations using density functional theory (DFT) and time-dependent DFT calculations have been carried out to explore these properties (Petsalakis et al., 2010).
Polymer-Embedded Chromophores : This compound has been incorporated into new polyurethanes containing Y-shaped chromophores, showing high glass transition temperatures and good thermal stability. This has implications for second-harmonic generation (SHG) in polymer films, making it valuable in nonlinear optics (Carella et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPIBBGWLKELC-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068632, DTXSID00242105 | |
Record name | Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown solid; [Merck Index] | |
Record name | DCM Laser dye | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12087 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
CAS RN |
96042-30-7, 51325-91-8 | |
Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096042307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedinitrile, 2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-[2-[4-(dimethylamino)phenyl]vinyl]-6-methyl-4H-pyran-4-ylidene]malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(DICYANOMETHYLENE)-2-METHYL-6-(4-(DIMETHYLAMINO)STYRYL)-4H-PYRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1WXC1ZGN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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